4-Amino-8-bromo-2-methylquinoline
Overview
Description
4-Amino-8-bromo-2-methylquinoline is a quinoline derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-bromo-2-methylquinoline can be achieved through various methodsThe reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .
Another method involves the use of copper-catalyzed Ullmann-type coupling reactions. In this approach, 2-methylquinoline is first brominated to form 8-bromo-2-methylquinoline, which is then subjected to nucleophilic substitution with an amine source to introduce the amino group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-bromo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group at the 4-position can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Amination: Amine sources such as ammonia or primary amines in the presence of copper catalysts.
Oxidation: Potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran (THF).
Major Products
Scientific Research Applications
4-Amino-8-bromo-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-8-bromo-2-methylquinoline involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the bromine atom at the 8-position contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-bromo-2-methylquinoline
- 4-Amino-6-bromo-2-methylquinoline
- 4-Amino-3-bromo-2-methylquinoline
- 4-Amino-7-chloro-8-methylquinoline
Uniqueness
4-Amino-8-bromo-2-methylquinoline is unique due to the specific positioning of the amino, bromine, and methyl groups on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications . The presence of the bromine atom at the 8-position enhances its reactivity towards nucleophilic substitution reactions, while the amino group at the 4-position contributes to its biological activity .
Properties
IUPAC Name |
8-bromo-2-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQZWWFUQGSMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588910 | |
Record name | 8-Bromo-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-51-9 | |
Record name | 8-Bromo-2-methyl-4-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288151-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 288151-51-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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